Cas no 2877761-05-0 (2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)

2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring dual piperazine-substituted pyrimidine moieties, offering structural versatility for pharmaceutical and chemical research applications. Its methoxy and methyl substituents enhance solubility and stability, while the piperazine groups provide sites for further functionalization, making it a valuable intermediate in drug discovery. The compound’s rigid, nitrogen-rich framework is conducive to binding interactions, potentially useful in kinase inhibition or receptor modulation studies. Its well-defined synthetic pathway ensures reproducibility, and its purity can be tailored for high-precision applications. Suitable for exploratory medicinal chemistry, this compound serves as a scaffold for developing targeted bioactive molecules.
2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine structure
2877761-05-0 structure
Product name:2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
CAS No:2877761-05-0
MF:C19H28N8O
MW:384.478622436523
CID:5309586
PubChem ID:165433296

2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • F6790-1466
    • 2877761-05-0
    • AKOS040873557
    • 2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • Inchi: 1S/C19H28N8O/c1-15-12-17(25-6-4-24(2)5-7-25)23-19(22-15)27-10-8-26(9-11-27)18-20-13-16(28-3)14-21-18/h12-14H,4-11H2,1-3H3
    • InChI Key: DBGDTDNDRVDWJJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=NC(=NC=1)N1CCN(C2=NC(C)=CC(=N2)N2CCN(C)CC2)CC1

Computed Properties

  • Exact Mass: 384.23860755g/mol
  • Monoisotopic Mass: 384.23860755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 73.8Ų

2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6790-1466-20mg
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
20mg
$148.5 2023-09-07
Life Chemicals
F6790-1466-25mg
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
25mg
$163.5 2023-09-07
Life Chemicals
F6790-1466-40mg
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
40mg
$210.0 2023-09-07
Life Chemicals
F6790-1466-10μmol
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6790-1466-5μmol
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6790-1466-50mg
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0 90%+
50mg
$240.0 2023-04-24
Life Chemicals
F6790-1466-2μmol
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-1466-4mg
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
4mg
$99.0 2023-09-07
Life Chemicals
F6790-1466-15mg
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
15mg
$133.5 2023-09-07
Life Chemicals
F6790-1466-2mg
2-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
2877761-05-0
2mg
$88.5 2023-09-07

Additional information on 2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Comprehensive Overview of 2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 2877761-05-0)

2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, with the CAS number 2877761-05-0, is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a pyrimidine core substituted with piperazine and methoxypyrimidine moieties, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications in kinase inhibition and signal transduction modulation, areas that align with current trends in precision medicine and targeted therapies.

The compound's unique structure, combining 4-methylpyrimidine and 5-methoxypyrimidine groups linked via piperazine rings, offers versatile binding properties. This has led to investigations into its role as a small-molecule modulator in enzymatic pathways. Recent studies suggest potential relevance in addressing drug resistance challenges, a hot topic in oncology research. Its dual piperazine substitution pattern is particularly noteworthy, as this feature often enhances bioavailability and target specificity—key considerations in modern pharmacokinetic optimization.

From a synthetic chemistry perspective, 2877761-05-0 represents an interesting case study in heterocyclic coupling reactions. The presence of both electron-donating methoxy groups and basic nitrogen atoms in its architecture creates opportunities for diverse chemical modifications. This adaptability makes it valuable for structure-activity relationship (SAR) studies, especially in the context of developing next-generation therapeutic agents. Current literature highlights its potential as a scaffold for selective enzyme inhibitors, particularly in pathways related to cellular proliferation.

The physicochemical properties of 2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine have been the subject of computational modeling studies. Its balanced lipophilicity profile (predicted LogP ~2.1) and moderate molecular weight (~384.5 g/mol) suggest favorable drug-like characteristics, meeting several criteria of Lipinski's rule of five. These attributes, combined with its hydrogen bond acceptor/donor capacity, make it particularly interesting for central nervous system (CNS) drug development—a rapidly growing sector in pharmaceutical R&D.

In the context of current research trends, this compound's potential applications in neurodegenerative disease research have sparked particular interest. The piperazine-pyrimidine scaffold shows structural similarities to several clinical-stage candidates targeting protein misfolding disorders. Additionally, its metal-chelating potential (due to multiple nitrogen sites) aligns with emerging strategies for multitarget-directed ligands in complex diseases—a concept gaining traction in polypharmacology approaches.

Quality control and analytical characterization of CAS 2877761-05-0 typically involve advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's stability under various pH conditions has been documented, showing particular resilience in physiological pH ranges—an important factor for in vivo applications. Recent analytical studies have focused on its metabolic stability using microsomal assays, with preliminary data suggesting moderate hepatic clearance rates.

From a commercial perspective, the demand for specialized piperazine derivatives like this compound continues to grow, driven by the pharmaceutical industry's need for novel chemical entities. Its synthesis typically involves multi-step organic transformations, with key steps including nucleophilic aromatic substitution and Pd-catalyzed coupling reactions. Process chemists have developed optimized routes to improve yield and purity, addressing challenges posed by the compound's multiple reactive sites.

Looking forward, 2-[4-(5-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine represents an important example of how rational drug design combines with medicinal chemistry to address contemporary therapeutic challenges. Its structural features continue to inspire derivative development, particularly in areas requiring high target selectivity. As research progresses, this compound may serve as a key reference point in the evolution of next-generation small molecule therapeutics with improved efficacy and safety profiles.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD